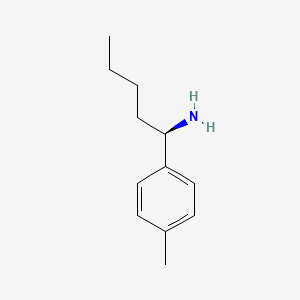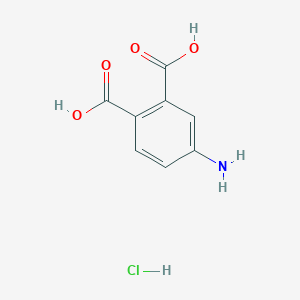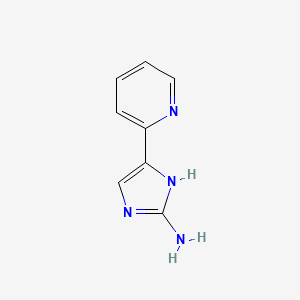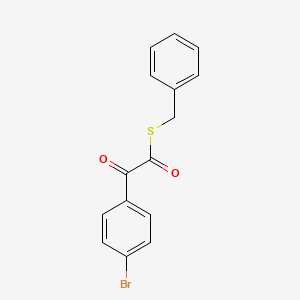![molecular formula C16H14ClF6N5O2 B15200945 N'-({3-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]allanoyl}oxy)-4-(trifluoromethyl)benzenecarboximidamide](/img/structure/B15200945.png)
N'-({3-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]allanoyl}oxy)-4-(trifluoromethyl)benzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-({3-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]allanoyl}oxy)-4-(trifluoromethyl)benzenecarboximidamide is a complex organic compound characterized by the presence of multiple functional groups, including a pyrazole ring, a trifluoromethyl group, and a benzenecarboximidamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-({3-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]allanoyl}oxy)-4-(trifluoromethyl)benzenecarboximidamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Formation of the Benzenecarboximidamide Moiety: This step involves the reaction of a benzenecarboxylic acid derivative with an amine to form the carboximidamide group.
Coupling Reactions: The final step involves coupling the pyrazole derivative with the benzenecarboximidamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N’-({3-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]allanoyl}oxy)-4-(trifluoromethyl)benzenecarboximidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
N’-({3-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]allanoyl}oxy)-4-(trifluoromethyl)benzenecarboximidamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Agrochemicals: It is studied for its potential use as a pesticide or herbicide, given its ability to interact with biological targets in plants and pests.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of N’-({3-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]allanoyl}oxy)-4-(trifluoromethyl)benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit an enzyme involved in a metabolic pathway, thereby disrupting the normal function of cells or organisms.
類似化合物との比較
Similar Compounds
N’-({3-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]allanoyl}oxy)-4-(trifluoromethyl)benzenecarboximidamide: This compound is unique due to its specific combination of functional groups and structural features.
Allylamine: A simpler compound with an amine group and an allyl group, used in the production of polymers and pharmaceuticals.
Uniqueness
N’-({3-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]allanoyl}oxy)-4-(trifluoromethyl)benzenecarboximidamide stands out due to its complex structure, which allows for diverse chemical reactivity and potential applications in various fields. Its combination of a pyrazole ring, trifluoromethyl groups, and benzenecarboximidamide moiety provides unique properties not found in simpler compounds like allylamine.
特性
分子式 |
C16H14ClF6N5O2 |
|---|---|
分子量 |
457.76 g/mol |
IUPAC名 |
[(Z)-[amino-[4-(trifluoromethyl)phenyl]methylidene]amino] (2S)-2-amino-3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]propanoate |
InChI |
InChI=1S/C16H14ClF6N5O2/c1-28-12(17)9(11(26-28)16(21,22)23)6-10(24)14(29)30-27-13(25)7-2-4-8(5-3-7)15(18,19)20/h2-5,10H,6,24H2,1H3,(H2,25,27)/t10-/m0/s1 |
InChIキー |
YFJZYQBBVRMFBW-JTQLQIEISA-N |
異性体SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C[C@@H](C(=O)O/N=C(/C2=CC=C(C=C2)C(F)(F)F)\N)N)Cl |
正規SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CC(C(=O)ON=C(C2=CC=C(C=C2)C(F)(F)F)N)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Fluoro-N-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-benzamide](/img/structure/B15200890.png)







![3,5-dimethyl-2H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B15200932.png)


